molecular formula C23H28ClNO3 B10843962 4-[4-(Benzyloxy)piperidino]butyl-4-chlorobenzoate

4-[4-(Benzyloxy)piperidino]butyl-4-chlorobenzoate

Cat. No.: B10843962
M. Wt: 401.9 g/mol
InChI Key: ZUARKRNDJKGEIT-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)piperidino]butyl-4-chlorobenzoate is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyloxy group attached to a piperidine ring, which is further connected to a butyl chain and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(benzyloxy)piperidino]butyl-4-chlorobenzoate typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzoate derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[4-(benzyloxy)piperidino]butyl-4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)piperidino]butyl-4-chlorobenzoate involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

  • 4-[4-(benzhydryloxy)piperidino]butyl-4-chlorobenzoate
  • 4-[4-(benzyloxy)piperidino]butyl-4-fluorobenzoate
  • 4-[4-(benzyloxy)piperidino]butyl-4-isopropylbenzoate

Comparison:

The uniqueness of 4-[4-(benzyloxy)piperidino]butyl-4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H28ClNO3

Molecular Weight

401.9 g/mol

IUPAC Name

4-(4-phenylmethoxypiperidin-1-yl)butyl 4-chlorobenzoate

InChI

InChI=1S/C23H28ClNO3/c24-21-10-8-20(9-11-21)23(26)27-17-5-4-14-25-15-12-22(13-16-25)28-18-19-6-2-1-3-7-19/h1-3,6-11,22H,4-5,12-18H2

InChI Key

ZUARKRNDJKGEIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)CCCCOC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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